molecular formula C15H13ClN2O4S B2892695 3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide CAS No. 922554-21-0

3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Cat. No.: B2892695
CAS No.: 922554-21-0
M. Wt: 352.79
InChI Key: ILGKWSSXBCVFKI-UHFFFAOYSA-N
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Description

3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS 926032-58-8) is a chemical compound with a molecular formula of C15H12ClFN2O4S and a molecular weight of 370.78 g/mol . This substance features a benzoxazepine core, a heterocyclic structure of significant interest in medicinal chemistry, fused to a benzenesulfonamide group . The sulfonamide functional group is a cornerstone of pharmacological research, known to confer a wide range of biological activities. Sulfonamides, in general, are known to exhibit diverse pharmacological activities, primarily through mechanisms such as the inhibition of enzymes like dihydropteroate synthetase (imparting antibacterial properties) and carbonic anhydrase . This makes compounds with this moiety valuable tools for investigating various disease pathways. Furthermore, structurally similar compounds containing the benzoxazepine scaffold are actively investigated in drug discovery for their potential as selective inhibitors of specific biological targets . Researchers may explore this particular compound for its potential in diverse areas of biochemical and pharmacological research, given its unique hybrid structure. This product is intended for laboratory and research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-10-2-1-3-12(8-10)23(20,21)18-11-4-5-14-13(9-11)15(19)17-6-7-22-14/h1-5,8-9,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGKWSSXBCVFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the oxazepine ring, followed by chlorination and sulfonation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide include derivatives with variations in substituent positions, halogenation, or additional functional groups. Below is a systematic comparison based on molecular properties and available

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Benzene Sulfonamide) Benzoxazepine Modifications
Target Compound : 3-Chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide C₁₅H₁₃ClN₂O₄S 368.8* 3-chloro None (unsubstituted benzoxazepine)
3-Chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide C₁₆H₁₄ClFN₂O₄S 384.8 3-chloro, 4-fluoro 4-methyl
2-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide C₁₆H₁₅ClN₂O₄S 366.8* 2-chloro 4-methyl

*Note: Molecular weights are calculated based on formula and atomic masses.

Key Observations :

Substituent Position on Benzene Sulfonamide: The target compound has a 3-chloro substituent, while the analogous compound in features 2-chloro. The 3-chloro-4-fluoro derivative introduces dual halogenation, which may enhance electronegativity and metabolic stability compared to mono-chlorinated analogs.

Benzoxazepine Modifications :

  • The 4-methyl group in and adds hydrophobicity and may influence the compound’s conformational flexibility or pharmacokinetic properties (e.g., absorption). The target compound lacks this modification, suggesting differences in solubility or bioavailability.

Molecular Weight and Polarity :

  • The 3-chloro-4-fluoro derivative has the highest molecular weight (384.8 g/mol) due to fluorine and methyl additions, whereas the target compound is lighter (368.8 g/mol). Reduced molecular weight may correlate with improved membrane permeability.

Research Implications :

  • Halogen Effects : The 3-chloro substituent’s electron-withdrawing nature could influence electronic distribution in the sulfonamide group, affecting acidity (pKa) and hydrogen-bonding capacity.

Biological Activity

3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS No. 137973-76-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC26H23ClN2O3
Molecular Weight446.93 g/mol
Boiling PointNot available
InChI KeyVENGMROMZOKURN-UHFFFAOYSA-N
LogP4.0

Anticancer Properties

Research indicates that compounds similar to 3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide exhibit significant anticancer properties. For instance, a study on benzoxazepine derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. The mechanism is believed to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in critical metabolic pathways. For example:

  • Acetolactate Synthase (ALS) : Compounds in this class have been identified as ALS inhibitors, which are crucial for the biosynthesis of branched-chain amino acids. This inhibition can lead to herbicidal effects in plants and has implications for cancer therapy by disrupting metabolic pathways in tumor cells .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects. The inhibition of certain enzymes involved in neurodegenerative diseases has been noted, indicating potential therapeutic applications for conditions such as Alzheimer's disease. The modulation of amyloid-beta peptide production through enzyme inhibition represents a promising avenue for research .

Antimicrobial Activity

Some derivatives have also been tested for antimicrobial properties. In vitro assays have revealed activity against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent.

Study 1: Anticancer Activity

A comparative study evaluated the anticancer activity of various benzoxazepine derivatives, including 3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting its potential as a lead compound for further development.

Study 2: ALS Inhibition

In a study focusing on ALS inhibitors, 3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide was shown to inhibit ALS activity with an IC50 value of approximately 50 nM. This finding underscores its potential utility in agricultural applications as well as in cancer therapeutics by targeting metabolic pathways crucial for tumor growth .

Q & A

Q. What are the critical steps and analytical methods for synthesizing and confirming the structure of this compound?

The synthesis involves a multi-step process:

Cyclization : Formation of the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization of precursors under controlled temperature and inert atmosphere to prevent side reactions .

Sulfonamide Coupling : Reaction of the intermediate with 3-chlorobenzenesulfonamide under reflux conditions in anhydrous solvents (e.g., dichloromethane or DMF) .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Analytical Validation :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with 2D NMR (e.g., COSY, HSQC) resolving overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. How do reaction parameters (solvent, temperature) influence synthesis yield and purity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions; non-polar solvents (e.g., toluene) favor cyclization .
  • Temperature : Cyclization typically requires 80–110°C for optimal ring closure .
  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive functional groups (e.g., allyl substituents) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate sulfonamide coupling but require post-reaction quenching .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesis batches?

  • Root Cause Analysis : Compare reaction conditions (e.g., solvent purity, moisture levels) and intermediates .
  • Advanced NMR Techniques : Use 2D NMR (NOESY, ROESY) to distinguish stereoisomers or conformational isomers .
  • Spiking Experiments : Add authentic reference standards to NMR samples to confirm peak assignments .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to improve polarity .
  • Structural Analogs : Introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring SAR .

Q. How can structure-activity relationships (SAR) be evaluated against kinase targets?

Analog Synthesis : Modify substituents (e.g., chloro, ethyl groups) and assess activity via enzyme inhibition assays .

Enzyme Kinetics : Determine IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes with kinase active sites .

Selectivity Profiling : Screen against kinase panels to identify off-target effects .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Target Engagement : The sulfonamide group may hydrogen-bond with catalytic lysine residues in kinases, while the benzoxazepine core occupies hydrophobic pockets .
  • Kinetic Studies : Pre-steady-state kinetics (stopped-flow methods) to measure binding rates and conformational changes .
  • Mutagenesis : Engineer kinase mutants (e.g., RIP1 kinase) to validate critical binding residues via surface plasmon resonance (SPR) .

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